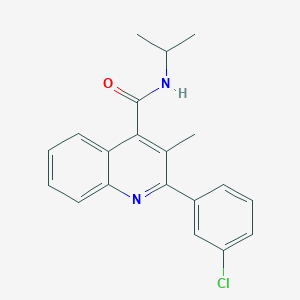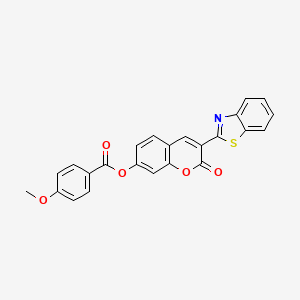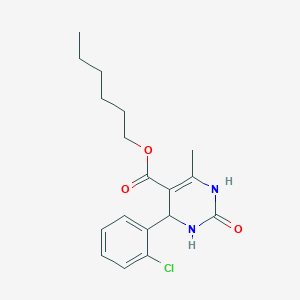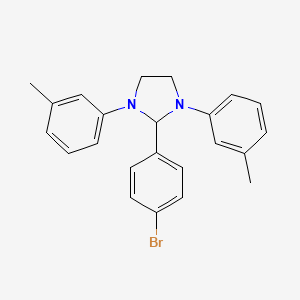methanone](/img/structure/B14951792.png)
[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a quinoline core structure with various substituents, including bromine, chlorine, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzoyl chlorides, and pyrazoles. Key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with diketones or β-keto esters.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Substitution reactions: Introduction of bromine and chlorine substituents can be carried out through electrophilic aromatic substitution reactions using bromine and chlorine sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substituents (bromine, chlorine) can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Hydroxyl derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Compounds with different substituents replacing bromine or chlorine.
Aplicaciones Científicas De Investigación
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-BROMO-2-(2-(2-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 4-BROMO-2-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-PROPOXYBENZOATE
Uniqueness
6-BROMO-3-[1-(2-CHLOROBENZOYL)-5-(2-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of substituents and the presence of both quinoline and pyrazole rings. This structural complexity may confer unique biological activities and physicochemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C32H23BrClN3O3 |
|---|---|
Peso molecular |
612.9 g/mol |
Nombre IUPAC |
6-bromo-3-[2-(2-chlorobenzoyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H23BrClN3O3/c1-40-28-14-8-6-12-22(28)27-18-26(36-37(27)32(39)21-11-5-7-13-24(21)34)30-29(19-9-3-2-4-10-19)23-17-20(33)15-16-25(23)35-31(30)38/h2-17,27H,18H2,1H3,(H,35,38) |
Clave InChI |
CKTGPQPGXVZXAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)



methanone](/img/structure/B14951739.png)

![4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951742.png)

![8-methoxy-4-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B14951746.png)




